Mitiglinide calcium salt dihydrate is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It belongs to the class of meglitinides, which are oral hypoglycemic agents that stimulate insulin secretion from pancreatic beta-cells. This compound is particularly effective for controlling postprandial blood glucose levels due to its rapid onset of action. The molecular formula of mitiglinide calcium salt dihydrate is , and it is known by various synonyms including mitiglinide calcium hydrate and KAD-1229.
Mitiglinide calcium salt dihydrate is synthesized from various organic compounds, including diethyl succinate and benzaldehyde, through multiple chemical reactions. Its classification as a meglitinide places it alongside other similar drugs like repaglinide and nateglinide, which also function to lower blood glucose levels by enhancing insulin secretion.
The synthesis of mitiglinide calcium salt dihydrate involves several steps:
In industrial production, a large reaction vessel (e.g., 500L) is often employed, where a 5% calcium chloride aqueous solution is added under controlled conditions. The reaction typically lasts for 3-5 hours, followed by centrifugation and recrystallization using ethanol .
The molecular structure of mitiglinide calcium salt dihydrate can be described as follows:
The structural representation can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 706.9 g/mol |
InChI | InChI=1S/2C19H25NO3.Ca.2H2O |
InChI Key | GJJVODCYSACLPP-YNVYZRHSSA-N |
Mitiglinide calcium salt dihydrate participates in various chemical reactions such as:
Common reagents used in these reactions include diethyl succinate, benzaldehyde, calcium chloride, and ethanol. Controlled conditions such as temperature and pH are critical for ensuring high yields and purity of the final product .
Mitiglinide calcium salt dihydrate functions by binding to and blocking ATP-sensitive potassium channels (specifically the Kir6.2/SUR1 complex) located on pancreatic beta-cells. This action leads to membrane depolarization, which subsequently stimulates insulin secretion in response to elevated blood glucose levels. As such, it provides an effective means of managing postprandial hyperglycemia in individuals with type 2 diabetes .
Relevant data regarding its physical and chemical properties contribute to its formulation as an effective therapeutic agent .
Mitiglinide calcium salt dihydrate is primarily utilized in clinical settings for:
This compound represents a significant advancement in diabetes management due to its rapid action profile, making it suitable for controlling postprandial glucose spikes effectively .
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1